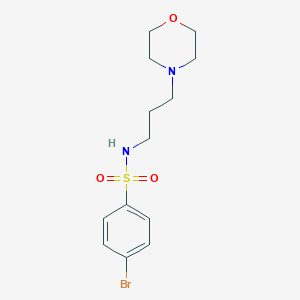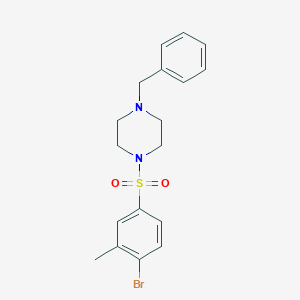
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate, also known as APMS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. APMS is a sulfonate ester that is commonly used as a reagent in organic synthesis, and it has been found to have a range of biological properties that make it useful in various research applications.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been found to have activity against a range of enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been found to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate can reduce inflammation and oxidative stress in animal models of disease, and it has been found to have neuroprotective effects in models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate in scientific research is its versatility. 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate can be used in a range of applications, from drug discovery to proteomics, and it has been found to have a range of biological properties that make it useful in these contexts. However, there are also some limitations to using 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate, including its relatively high cost and the need for specialized equipment and expertise to work with this compound.
Orientations Futures
There are several potential future directions for research involving 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate. One area of interest is the development of new drugs based on the structure of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate, which could have potential applications in the treatment of various diseases. Another area of interest is the use of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate as a tool for studying the role of enzymes and signaling pathways in cells, which could lead to new insights into the mechanisms underlying disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate, as well as its potential limitations and drawbacks.
Méthodes De Synthèse
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of 2-aminoacetophenone with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. This reaction produces 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate as a white crystalline powder with a high degree of purity.
Applications De Recherche Scientifique
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been used in a variety of scientific research applications, including drug discovery, proteomics, and metabolomics. In drug discovery, 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been found to have potential as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders. In proteomics and metabolomics, 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has been used as a reagent for the identification and quantification of proteins and metabolites in biological samples.
Propriétés
IUPAC Name |
(2-acetamidophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-8-9-15(21-3)16(10-11)23(19,20)22-14-7-5-4-6-13(14)17-12(2)18/h4-10H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXBDSUCNKIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B512785.png)



![1-Benzyl-4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B512808.png)
![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512813.png)



![3-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B512828.png)

![1-Benzyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512830.png)
![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)